molecular formula C16H23NO4 B12905393 L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester CAS No. 159086-00-7

L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester

Cat. No.: B12905393
CAS No.: 159086-00-7
M. Wt: 293.36 g/mol
InChI Key: PKGFGZCXWHOIMD-LFAOLKIESA-N
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Description

(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is a complex organic compound featuring a furan ring, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an amino acid ester, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its furan ring and amino group make it a versatile molecule for labeling and tracking in biological systems.

Medicine

In medicinal chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its furan ring provides stability and rigidity, making it suitable for high-performance materials.

Mechanism of Action

The mechanism of action of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

    Methyl 2-furoate: A furan derivative with a methyl ester group.

    2-Aminofuran: A furan derivative with an amino group.

Uniqueness

(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.

Properties

CAS No.

159086-00-7

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate

InChI

InChI=1S/C16H23NO4/c1-12(2)11-15(16(19)20-3)17-9-8-13(18)6-7-14-5-4-10-21-14/h4-7,10,12,15,17H,8-9,11H2,1-3H3/b7-6+/t15-/m0/s1

InChI Key

PKGFGZCXWHOIMD-LFAOLKIESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CC(C)CC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1

Origin of Product

United States

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